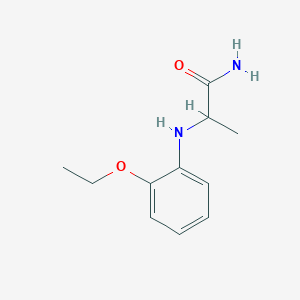![molecular formula C32H27P B14905551 (2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound widely used in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of diphenylphosphine with a biphenyl derivative. One common method is the reaction of diphenylphosphine with 2-bromo-1,1’-biphenyl in the presence of a base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coordination: As a ligand, it forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane has numerous applications in scientific research:
作用機序
The compound acts primarily as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine groups donate electron density to the metal center, stabilizing it and enhancing its reactivity .
類似化合物との比較
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility.
Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.
Uniqueness
(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides a balance between rigidity and flexibility. This balance allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis .
特性
分子式 |
C32H27P |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
diphenyl-[2-[2-(2-phenylethyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C32H27P/c1-4-14-26(15-5-1)24-25-27-16-10-11-21-30(27)31-22-12-13-23-32(31)33(28-17-6-2-7-18-28)29-19-8-3-9-20-29/h1-23H,24-25H2 |
InChIキー |
LVILDDJWIVTOHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



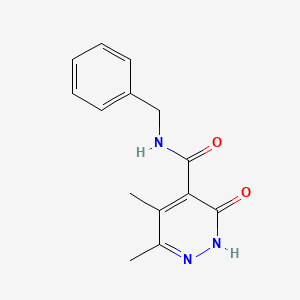
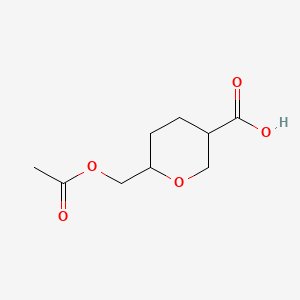
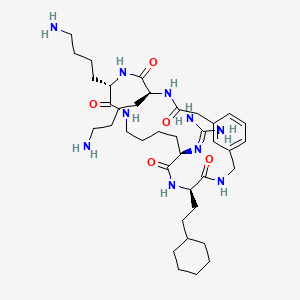
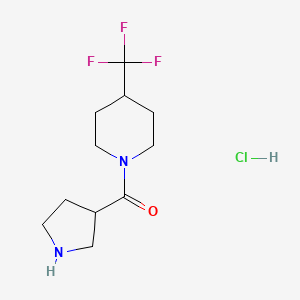
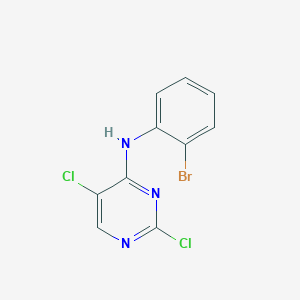
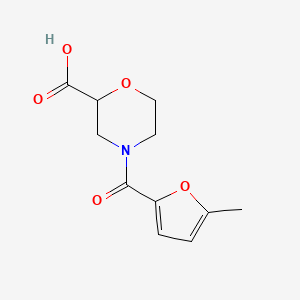

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

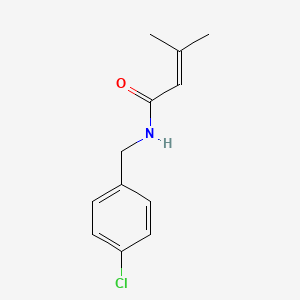
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
